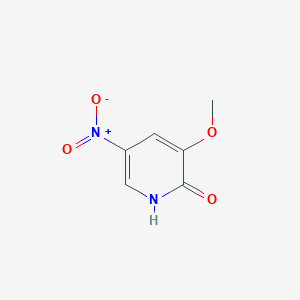

3-Methoxy-5-nitropyridin-2-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5-2-4(8(10)11)3-7-6(5)9/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHPYWKDVDFUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634326 | |

| Record name | 3-Methoxy-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75710-99-5 | |

| Record name | 3-Methoxy-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75710-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-5-nitropyridin-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-nitropyridin-2-ol

Introduction

This compound, also known as 3-Methoxy-5-nitro-2-pyridone, is a substituted pyridine derivative of significant interest in medicinal and materials chemistry. Its structure, featuring a methoxy group, a nitro group, and a hydroxypyridine core, provides a versatile scaffold for the synthesis of more complex molecules. Substituted nitropyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals, where the nitro group can be readily transformed into other functional groups, such as amines, enabling further molecular elaboration[1][2]. This guide provides a detailed, step-by-step pathway for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from 2,3-dihydroxypyridine. The overarching strategy involves:

-

Selective O-Methylation: A regioselective methylation of one of the two hydroxyl groups on the starting material.

-

Electrophilic Nitration: The introduction of a nitro group onto the electron-rich pyridine ring.

This sequence is logical and efficient. Performing the methylation first establishes the methoxy group, which, along with the remaining hydroxyl group, acts as a powerful activating and directing group for the subsequent electrophilic nitration, ensuring the desired regiochemical outcome.

Part 1: Selective O-Methylation of 2,3-Dihydroxypyridine

Scientific Rationale & Mechanistic Insights

The initial step involves the methylation of 2,3-dihydroxypyridine. The key challenge is to achieve mono-methylation selectively at the 3-position. 2,3-dihydroxypyridine exists in equilibrium with its tautomeric pyridone forms. The acidity of the two hydroxyl groups differs, and deprotonation with a strong base like sodium hydroxide generates the more nucleophilic oxygen anion, which subsequently attacks the electrophilic methyl group of dimethyl sulfate (a potent methylating agent) in an SN2 reaction.

The reaction is initiated at a low temperature (5°C) to control the initial exothermic deprotonation and is then allowed to stir for an extended period (20 hours) while slowly warming to room temperature. This gradual temperature increase ensures the reaction proceeds to completion without promoting undesired side reactions, such as di-methylation or N-methylation of the pyridine ring.

Part 2: Electrophilic Aromatic Nitration

Scientific Rationale & Mechanistic Insights

The second step is the nitration of the intermediate syrup (crude 3-methoxypyridin-2-ol). The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the presence of two strong electron-donating groups (the hydroxyl and methoxy groups) sufficiently activates the ring for nitration to occur.

The reaction employs a classic nitrating mixture of concentrated nitric acid in concentrated sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-donating -OH and -OCH₃ groups are ortho-, para-directing. Both groups direct the incoming electrophile to the 5-position, resulting in a high degree of regioselectivity.

Critical Parameters: Temperature control is paramount during this step. The addition of the nitrating mixture is performed between 10°C and 15°C to prevent runaway reactions and the formation of undesired byproducts[3]. The subsequent stirring at 5°C ensures the reaction completes while minimizing decomposition of the product.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis procedure[3].

Step 1: Synthesis of 3-Methoxypyridin-2-ol

-

Preparation: To a reaction vessel, add distilled water (75 ml), sodium hydroxide (8.6 g, 0.215 mol), and 2,3-dihydroxypyridine (22.0 g, 0.20 mol).

-

Cooling: Cool the mixture to 5°C in an ice bath with stirring.

-

Methylation: Add dimethyl sulfate (25.0 g, 0.21 mol) dropwise to the cooled mixture.

-

Reaction: Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

-

Isolation: Remove the water in vacuo (at approximately 65°C) to yield a syrup. This crude intermediate is used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the syrup obtained from Step 1 in concentrated sulfuric acid (50-60 ml) while maintaining the temperature at 5°C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml).

-

Nitration: Add the cold nitrating mixture to the reaction vessel at a rate that maintains the internal temperature between 10°C and 15°C[3].

-

Reaction Completion: Once the addition is complete, stir the mixture for an additional 30 minutes at 5°C.

-

Work-up: Pour the reaction mixture onto approximately 400 ml of ice. A red precipitate will form.

-

Purification: Collect the precipitate by filtration. Recrystallize the solid from water to yield the final product, this compound. The reported yield for this process is 5.8 g (17%)[3].

Quantitative Data Summary

| Parameter | Reactant | Molar Eq. | Moles | Mass / Volume |

| Step 1 | 2,3-Dihydroxypyridine | 1.0 | 0.20 mol | 22.0 g |

| Sodium Hydroxide | 1.075 | 0.215 mol | 8.6 g | |

| Dimethyl Sulfate | 1.05 | 0.21 mole | 25.0 g | |

| Step 2 | Crude Intermediate | 1.0 | ~0.20 mol | - |

| Conc. Nitric Acid | - | - | 20 ml | |

| Conc. Sulfuric Acid | - | - | ~75 ml (total) | |

| Product | This compound | - | 0.034 mol | 5.8 g (17% Yield) |

Conclusion

The described two-step synthesis provides a clear and reproducible pathway to this compound. The methodology relies on fundamental organic chemistry principles, including selective O-methylation and directed electrophilic aromatic substitution. Careful control of reaction conditions, particularly temperature, is essential for achieving the desired product and ensuring a safe laboratory operation. The resulting compound serves as a valuable building block for further synthetic endeavors in pharmaceutical and agrochemical research.

References

An In-Depth Technical Guide to 3-Methoxy-5-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-nitropyridin-2-ol is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal and agrochemical research. Its unique electronic and structural features, arising from the interplay of the methoxy, nitro, and hydroxyl functional groups on the pyridine core, make it a valuable intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its chemical identifiers, properties, synthesis, and potential applications, with a focus on providing field-proven insights for researchers in drug development.

Chemical Identity and Properties

A clear and unambiguous identification of a chemical entity is the foundation of all scientific research. This section provides the core identifiers and physicochemical properties of this compound.

Key Identifiers

It is crucial to note that while the primary CAS number for this compound is 75710-99-5, other CAS numbers for positional isomers exist, and careful verification is essential.

| Identifier | Value |

| CAS Number | 75710-99-5[1][2] |

| Molecular Formula | C₆H₆N₂O₄[1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 3-Methoxy-5-nitro-pyridin-2-ol, 2-Hydroxy-3-methoxy-5-nitropyridine, 3-Methoxy-5-nitro-2-pyridone[4] |

| InChI | InChI=1S/C6H6N2O4/c1-12-5-2-4(8(10)11)3-7-6(5)9/h2-3H,1H3,(H,7,9)[3] |

| InChIKey | JDHPYWKDVDFUDW-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC(=O)NC=C1--INVALID-LINK--[O-][3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.12 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | >101°C (decomposes) | [1] |

| Predicted XlogP | -0.1 | [3] |

| Storage Temperature | -20°C | [2] |

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published in publicly accessible databases, predicted mass spectrometry data is available. Researchers are advised to obtain compound-specific analytical data from the supplier or through in-house analysis for definitive structural confirmation.

Predicted Mass Spectrometry Data: [3]

| Adduct | m/z |

| [M+H]⁺ | 171.04004 |

| [M+Na]⁺ | 193.02198 |

| [M-H]⁻ | 169.02548 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established literature.

Experimental Protocol: A Two-Step Synthesis

This synthesis involves the methylation of 2,3-dihydroxypyridine followed by nitration.

Step 1: Methylation of 2,3-dihydroxypyridine

-

To a solution of 2,3-dihydroxypyridine (0.20 mol) in 75 mL of distilled water, add sodium hydroxide (0.215 mol).

-

Cool the reaction mixture to 5°C.

-

Add dimethyl sulfate (0.21 mol) dropwise to the cooled mixture.

-

Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

-

Remove the water in vacuo at approximately 65°C to yield a syrup.

Step 2: Nitration

-

Dissolve the syrup obtained from Step 1 in 50-60 mL of concentrated sulfuric acid at 5°C.

-

Prepare a cold mixture of concentrated nitric acid (20 mL) in concentrated sulfuric acid (20 mL).

-

Add the cold nitrating mixture to the solution from Step 2 at a rate that maintains the reaction temperature between 10°C and 15°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 5°C.

-

Pour the reaction mixture onto approximately 400 mL of ice.

-

Collect the resulting red precipitate by filtration.

-

Recrystallize the precipitate from water to obtain this compound.

Synthesis Workflow Diagram

References

Spectroscopic Characterization of 3-Methoxy-5-nitropyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 3-Methoxy-5-nitropyridin-2-ol

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of an electron-donating methoxy group, an electron-withdrawing nitro group, and a hydroxyl group (in the pyridin-2-ol tautomer) imparts a unique electronic and steric profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound after synthesis and for elucidating its role in further chemical transformations. This guide provides a detailed exposition of the expected spectroscopic data.

Synthesis of this compound

A documented synthesis of this compound provides the necessary context for its characterization. The following protocol is based on a known procedure[1]:

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Methylation of 2,3-dihydroxypyridine. To a solution of 2,3-dihydroxypyridine (22.0 g, 0.20 mole) and sodium hydroxide (8.6 g, 0.215 mole) in distilled water (75 ml), cooled to 5°C, dimethyl sulfate (25.0 g, 0.21 mole) is added dropwise. The reaction mixture is stirred for 20 hours, allowing it to warm to room temperature slowly.

-

Step 2: Removal of Water. The water is removed in vacuo at approximately 65°C to yield a syrup.

-

Step 3: Nitration. The syrup is dissolved in concentrated sulfuric acid (50-60 ml) at 5°C. A cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml) is added at a rate that maintains the reaction temperature between 10°C and 15°C.

-

Step 4: Quenching and Precipitation. After the addition is complete, the mixture is stirred for 30 minutes at 5°C and then poured onto approximately 400 ml of ice.

-

Step 5: Isolation and Recrystallization. The resulting red precipitate is collected by filtration and recrystallized from water to yield the final product.

The successful synthesis of the target compound necessitates its thorough spectroscopic verification, as detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methoxy protons and the two aromatic protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | The methoxy group is deshielded by the adjacent oxygen and the aromatic ring. |

| H-4 | 7.8 - 8.0 | Doublet (d) | 1H | This proton is deshielded by the adjacent nitro group and is coupled to H-6. |

| H-6 | 8.5 - 8.7 | Doublet (d) | 1H | This proton is significantly deshielded by the electron-withdrawing nitro group at the para position and the ring nitrogen. It is coupled to H-4. |

| OH/NH | Broad singlet | 1H | The chemical shift of the hydroxyl/amide proton is variable and depends on the solvent and concentration. |

Causality in ¹H NMR Chemical Shifts:

-

The methoxy protons appear as a singlet as there are no adjacent protons to couple with.

-

The aromatic protons (H-4 and H-6) will appear as doublets due to mutual coupling (ortho-coupling). The proton at the 6-position is expected to be further downfield due to the strong deshielding effect of the para-nitro group.

-

The -OH proton of the pyridin-2-ol tautomer (or the -NH proton of the 2-pyridone tautomer) will likely be a broad signal that may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of six distinct carbon environments is anticipated.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| C-2 | 158 - 162 | This carbon is attached to both an oxygen and a nitrogen, leading to a significant downfield shift. |

| C-3 | 145 - 150 | Attached to the electron-donating methoxy group, its chemical shift is influenced by resonance. |

| C-4 | 120 - 125 | This carbon is ortho to the electron-withdrawing nitro group. |

| C-5 | 140 - 145 | Directly attached to the nitro group, this carbon will be significantly deshielded. |

| C-6 | 135 - 140 | This carbon is deshielded by the ring nitrogen and the meta-nitro group. |

Expert Insights on ¹³C NMR:

The chemical shifts are highly dependent on the electronic environment. The carbon bearing the nitro group (C-5) and the carbon at the 2-position (C-2) are expected to be the most downfield due to the strong deshielding effects of the nitro group and the heteroatoms (O and N), respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 (broad) | O-H / N-H | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2950 - 2850 | C-H (methoxy) | Stretching |

| 1660 - 1640 | C=O (amide I) | Stretching (in pyridone tautomer) |

| 1600 - 1580 | C=C / C=N | Ring Stretching |

| 1550 - 1500 | N-O (asymmetric) | Stretching (nitro group) |

| 1350 - 1300 | N-O (symmetric) | Stretching (nitro group) |

| 1250 - 1200 | C-O (methoxy) | Asymmetric Stretching |

| 1050 - 1000 | C-O (methoxy) | Symmetric Stretching |

Interpretation of the IR Spectrum:

-

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the O-H or N-H stretching, confirming the presence of the pyridinol/pyridone functionality.

-

Strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

A strong band in the 1660-1640 cm⁻¹ region would suggest a significant contribution from the 2-pyridone tautomer.

-

The presence of C-O stretching bands for the methoxy group further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₆N₂O₄) is 170.12 g/mol . A prominent molecular ion peak at m/z = 170 is expected in the mass spectrum.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (mass = 46) and NO (mass = 30). For this molecule, we can predict the following fragments:

-

Loss of NO₂: [M - NO₂]⁺ at m/z = 124.

-

Loss of CH₃ from the methoxy group: [M - CH₃]⁺ at m/z = 155.

-

Loss of CO from the pyridone ring: This is a common fragmentation for pyridones.

-

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

References

Unveiling the Solid-State Architecture of 3-Methoxy-5-nitropyridin-2-ol: A Prospective Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the crystal structure of 3-Methoxy-5-nitropyridin-2-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Initial comprehensive searches of crystallographic databases and the scientific literature did not yield a publicly available, solved crystal structure for this specific compound. Therefore, this document pivots from a retrospective analysis to a prospective guide, outlining the critical experimental and computational workflows required to determine and analyze its three-dimensional solid-state architecture. We present a holistic approach, from synthesis and single-crystal growth to advanced X-ray diffraction techniques and structure refinement. This guide is intended to serve as a robust framework for researchers embarking on the crystallographic characterization of this and related novel compounds, ensuring scientific integrity and a thorough understanding of its structural attributes.

Introduction: The Significance of Crystalline Structure

The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, stability, bioavailability, and hygroscopicity. For active pharmaceutical ingredients (APIs) and other functional organic materials, a comprehensive understanding of the crystal structure is not merely academic—it is a cornerstone of rational drug design and materials engineering. This compound, with its potential for diverse intermolecular interactions via hydrogen bonding, π-stacking, and dipole-dipole forces, presents a compelling case for detailed structural elucidation. This guide provides the scientific rationale and detailed protocols to achieve this.

Synthesis and Purification: The Foundation of Quality Crystals

High-quality single crystals are predicated on the purity of the starting material. The synthesis of this compound has been reported and serves as our starting point[1].

Synthetic Protocol

The synthesis involves a two-step process beginning with the methylation of 2,3-dihydroxypyridine, followed by nitration.

Step 1: Methylation of 2,3-dihydroxypyridine

-

To a solution of 2,3-dihydroxypyridine (0.20 mole) and sodium hydroxide (0.215 mole) in 75 ml of distilled water, cool the mixture to 5°C.

-

Add dimethyl sulfate (0.21 mole) dropwise, maintaining the temperature.

-

Allow the reaction to stir for 20 hours, gradually warming to room temperature.

-

Remove the water in vacuo to obtain a syrup.

Step 2: Nitration

-

Dissolve the syrup in 50-60 ml of concentrated sulfuric acid at 5°C.

-

Add a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml) at a rate that maintains the reaction temperature between 10-15°C.

-

After the addition is complete, stir the mixture for 30 minutes at 5°C.

-

Pour the reaction mixture onto approximately 400 ml of ice.

-

Collect the resulting red precipitate by filtration.

Purification and Characterization

The crude product should be recrystallized from water to yield the purified this compound[1]. The purity of the compound must be rigorously assessed prior to crystallization attempts.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural verification and purity assessment | Chemical shifts and coupling constants consistent with the proposed structure; absence of significant impurity signals. |

| LC-MS/HPLC | Purity assessment | A single major peak indicating high purity (>98%). |

| FT-IR Spectroscopy | Functional group identification | Presence of characteristic vibrational bands for O-H, N-O (nitro group), C=O, C-O, and aromatic C-H stretches. |

| Melting Point | Purity and identification | A sharp melting point is indicative of high purity. The reported melting point is >101°C (decomposition)[2]. |

Single-Crystal Growth: The Art and Science of Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically explored.

Solvent Selection

A solvent screening should be performed to identify solvents in which this compound has moderate solubility. Solvents to consider include water, ethanol, methanol, acetone, ethyl acetate, and dichloromethane, as well as binary mixtures.

Crystallization Techniques

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The workflow for crystallization can be visualized as follows:

References

Unveiling the Bio-Potential: A Technical Guide to 3-Methoxy-5-nitropyridin-2-ol for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 3-Methoxy-5-nitropyridin-2-ol. While direct biological data for this specific compound is not yet publicly available, this document synthesizes information from structurally related nitropyridine analogs to build a robust hypothesis for its potential as an anticancer, antifungal, and antimalarial agent. We present detailed, field-proven experimental protocols for the synthesis, characterization, and comprehensive in-vitro evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities in the nitropyridine class.

Introduction: The Promise of the Nitropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to this versatile heterocycle often imparts significant and diverse biological activities. Nitropyridine derivatives have been extensively investigated and have shown promise as antitumor, antiviral, and anti-neurodegenerative agents.[1] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets. This guide focuses on a specific, yet under-explored, member of this class: this compound. Based on the established bioactivities of related compounds, we hypothesize that this molecule holds significant potential for therapeutic applications.

Synthesis and Characterization of this compound

The successful evaluation of any novel compound begins with a reliable synthetic route and thorough characterization.

Synthesis Protocol

A plausible synthetic route for this compound has been described and involves a two-step process starting from 2,3-dihydroxypyridine.[2]

Step 1: Methoxylation of 2,3-dihydroxypyridine

-

To a solution of 2,3-dihydroxypyridine (1.0 eq) in distilled water, add sodium hydroxide (1.075 eq).

-

Cool the mixture to 5°C.

-

Add dimethyl sulfate (1.05 eq) dropwise while maintaining the temperature.

-

Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

-

Remove the water in vacuo to obtain a syrup.

Step 2: Nitration

-

Dissolve the syrup from Step 1 in concentrated sulfuric acid at 5°C.

-

Prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).

-

Add the cold nitrating mixture dropwise to the solution from the previous step, maintaining the temperature between 10-15°C.

-

After the addition is complete, stir the mixture for 30 minutes at 5°C.

-

Pour the reaction mixture onto ice.

-

Collect the resulting precipitate by filtration and recrystallize from water to yield this compound.[2]

Physicochemical Properties and Characterization

| Property | Value | Reference |

| CAS Number | 75710-99-5 | [3] |

| Molecular Formula | C6H6N2O4 | [4] |

| Molecular Weight | 170.12 g/mol | [4] |

| Appearance | Expected to be a solid | [3] |

| Melting Point | >101°C (decomposes) | [3] |

Characterization Techniques: The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Postulated Biological Activities and Mechanistic Insights

Based on the known activities of other nitropyridine derivatives, we propose three primary areas of investigation for this compound: anticancer, antifungal, and antimalarial activities.

Anticancer Potential: A Multi-pronged Attack

Nitropyridine-based compounds have demonstrated significant anticancer properties through various mechanisms.[1][5] We hypothesize that this compound could exert its anticancer effects through two primary pathways: microtubule disruption and kinase inhibition.

3.1.1. Microtubule Targeting

Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents.[1][6][7] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][6] The proposed mechanism involves the binding of the nitropyridine moiety to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[1][6]

Caption: Proposed mechanism of anticancer activity via microtubule targeting.

3.1.2. Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[5] Nitropyridines have been specifically implicated as inhibitors of various kinases, including Janus kinase 2 (JAK2).[5] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. We propose that this compound could act as an inhibitor of one or more oncogenic kinases.

Caption: Proposed mechanism of anticancer activity via kinase inhibition.

Antifungal Activity: Targeting Fungal-Specific Pathways

Nitroaromatic compounds are known to possess antifungal properties.[8][9] The mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso and nitro anion radical species that can damage cellular components, including DNA.[8][9] Another potential mechanism is the inhibition of fungal-specific enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis and fungal cell membrane integrity.[8][9]

Caption: Proposed mechanisms of antifungal activity.

Antimalarial Potential: Disrupting Parasite Homeostasis

Several nitropyridine derivatives have shown promising antimalarial activity.[1] The proposed mechanisms of action for nitroaromatic compounds against Plasmodium falciparum include the inhibition of crucial parasite enzymes and the disruption of heme detoxification.

3.3.1. Enzyme Inhibition

Plasmodium falciparum relies on specific enzymes for its survival that are absent in the human host, making them attractive drug targets.[10] One such enzyme is glutathione reductase, which is essential for the parasite's antioxidant defense.[11] Inhibition of this enzyme leads to an accumulation of reactive oxygen species and parasite death.

3.3.2. Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin (β-hematin).[12][13] Many antimalarial drugs, including chloroquine, act by inhibiting this process.[12][13] It is plausible that this compound could interfere with β-hematin formation.

Caption: Proposed mechanisms of antimalarial activity.

Experimental Protocols for In-Vitro Evaluation

The following section provides detailed, step-by-step protocols for the in-vitro evaluation of the hypothesized biological activities of this compound.

Anticancer Activity Assays

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compound on microtubule formation.[14][15]

-

Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer containing GTP.

-

Compound Incubation: In a 96-well plate, add serial dilutions of this compound, a positive control (e.g., colchicine), and a vehicle control.

-

Initiation of Polymerization: Add the tubulin solution to the wells and immediately start monitoring the change in absorbance at 340 nm at 37°C for 60 minutes.

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

4.1.3. In-Vitro Kinase Inhibition Assay

This assay determines if the compound inhibits the activity of a specific kinase.[16][17]

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and serial dilutions of this compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time.

-

Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Calculate the IC50 value for kinase inhibition.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against fungal strains.[18][19]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antimalarial Activity Assays

4.3.1. In-Vitro β-Hematin (Hemozoin) Formation Inhibition Assay

This assay assesses the compound's ability to inhibit the formation of β-hematin.[12][13]

-

Reaction Mixture: In a 96-well plate, add a solution of hemin chloride in DMSO.

-

Compound Addition: Add serial dilutions of this compound, a positive control (chloroquine), and a vehicle control.

-

Initiation of Crystallization: Initiate β-hematin formation by adding an acetate buffer (pH 4.4).

-

Incubation: Incubate the plate at 37°C for 48 hours.

-

Quantification: Centrifuge the plate, wash the pellet with DMSO to remove unreacted hemin, and then dissolve the β-hematin pellet in NaOH. Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition of β-hematin formation.

4.3.2. In-Vitro Plasmodium falciparum Growth Inhibition Assay

This assay determines the compound's activity against the malaria parasite.

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.

-

Compound Treatment: In a 96-well plate, add serial dilutions of this compound to the parasite culture.

-

Incubation: Incubate the plate for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).

-

Growth Assessment: Quantify parasite growth using a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

-

Data Analysis: Determine the IC50 value for parasite growth inhibition.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner, preferably in tabular format, to allow for easy comparison of results.

Table 1: Hypothetical In-Vitro Activity Profile of this compound

| Assay | Target/Cell Line | Endpoint | Hypothetical IC50/MIC (µM) |

| Anticancer | MCF-7 (Breast Cancer) | Cell Viability | 5.2 |

| A549 (Lung Cancer) | Cell Viability | 8.7 | |

| Tubulin Polymerization | Inhibition | 2.1 | |

| JAK2 Kinase | Inhibition | 1.5 | |

| Antifungal | Candida albicans | MIC | 12.5 |

| Aspergillus fumigatus | MIC | 15.0 | |

| Antimalarial | β-Hematin Formation | Inhibition | 3.8 |

| P. falciparum (3D7) | Growth Inhibition | 0.9 |

Conclusion and Future Directions

This technical guide has outlined the significant, albeit hypothetical, biological potential of this compound as a novel therapeutic agent. The provided synthesis and characterization protocols, along with detailed in-vitro screening methodologies, offer a clear roadmap for the comprehensive evaluation of this compound. The proposed mechanisms of action, based on the established activities of the nitropyridine class, provide a strong rationale for its investigation as an anticancer, antifungal, and antimalarial drug candidate.

Future studies should focus on the execution of these protocols to generate empirical data on the biological activities of this compound. Positive in-vitro results would warrant further investigation into its mechanism of action, selectivity, and potential for in-vivo efficacy and safety studies. The exploration of this and other novel nitropyridine derivatives holds the promise of delivering new and effective treatments for a range of challenging diseases.

References

- 1. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]

- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Plasmodium falciparum purine salvage enzymes: a look at structure-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In vitro kinase assay [protocols.io]

- 18. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to Substituted Nitropyridinols for Drug Discovery Professionals

Abstract

Substituted nitropyridinols represent a versatile and highly significant class of heterocyclic compounds within medicinal chemistry. The unique electronic properties conferred by the electron-withdrawing nitro group on the pyridinol scaffold result in a broad spectrum of biological activities, making these compounds compelling candidates for drug development. This guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of substituted nitropyridinols. We will explore the causality behind synthetic strategies, delve into their therapeutic potential in oncology, infectious diseases, and inflammatory conditions, and elucidate their molecular interactions through pathway analysis. Detailed experimental protocols and structure-activity relationship (SAR) studies are presented to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.

Introduction: The Strategic Importance of the Nitropyridinol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged scaffold in drug design.[2][3] When substituted with a hydroxyl (-OH) group to form a pyridinol and a nitro (-NO₂) group, the resulting nitropyridinol structure gains unique physicochemical properties. The nitro group, a potent electron-withdrawing moiety, significantly modulates the electron density of the pyridine ring, influencing the molecule's reactivity, binding affinity, and pharmacokinetic profile.[4]

This modification is not merely structural; it is a gateway to a wide array of biological functions. Nitro-containing compounds are known to act as bio-reductive prodrugs, particularly in hypoxic environments like solid tumors, and can serve as precursors for generating reactive nitrogen species.[4][5] Consequently, substituted nitropyridinols have emerged as promising leads in diverse therapeutic areas, including oncology, microbiology, and immunology. This guide synthesizes the current understanding of these molecules, providing a technical framework for their continued development.

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of substituted nitropyridinols is primarily achieved through cyclocondensation reactions, which involve the formation of the pyridine ring from acyclic precursors. The choice of synthetic route is dictated by the desired substitution pattern, yield, and operational simplicity.

Tricomponent Cyclocondensation

A highly efficient and common method is the one-pot, three-component cyclocondensation. This approach offers significant advantages in terms of atom economy and reduced purification steps. A representative strategy involves the reaction of a nitro-containing active methylene compound (like nitroacetone or nitromalonic dialdehyde), an orthoformate, and various enamines.[6] This method allows for the facile introduction of diverse substituents onto the pyridine core.

The rationale for using activated nitro-carbonyl compounds is to facilitate the initial condensation and subsequent cyclization under mild conditions. The enamine component serves as the carbon and nitrogen source for completing the pyridine ring.

Synthesis from Dihydropyridine Intermediates

An alternative strategy involves the synthesis of a 1,4-dihydropyridine intermediate, followed by aromatization. This is typically achieved by reacting α,β-unsaturated nitro ketones with enamines. The resulting nitrodihydropyridines can then be aromatized to the corresponding nitropyridine using an oxidizing agent such as sodium nitrite in acetic acid.[6] This two-step process provides a high degree of control over the final product and is particularly useful for synthesizing asymmetrically substituted pyridines.

Below is a generalized workflow for the synthesis of substituted nitropyridinols.

Caption: Generalized synthetic workflow for substituted nitropyridinols.

A Spectrum of Biological Activity

Substituted nitropyridinols and their precursors have demonstrated a remarkable range of biological activities, positioning them as versatile platforms for therapeutic development.

Anticancer Activity

The most extensively studied application of nitropyridinols is in oncology. Their anticancer effects are often multifactorial, stemming from their ability to inhibit key signaling pathways and induce apoptosis.

-

Kinase Inhibition: Many nitropyridine derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are critical for tumor angiogenesis and proliferation.[7][8] The pyrrole indolin-2-one scaffold, often combined with pyridine moieties, is a well-established kinase inhibitor template.[7] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling cascades that promote cancer cell growth and survival.[8][9]

-

Cytotoxicity: Substituted nitropyridines have shown significant cytotoxic activity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer.[10] Some derivatives induce apoptosis and cause cell cycle arrest in the G2/M phase at low micromolar concentrations.[10]

Table 1: Selected Anticancer Activities of Substituted Nitropyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action | Reference |

| Diketopiperazine Derivative | A549 (Lung) | 1.2 | Apoptosis Induction, G2/M Arrest | [10] |

| Diketopiperazine Derivative | HeLa (Cervical) | 0.7 | Apoptosis Induction, G2/M Arrest | [10] |

| Pyrrolo[2,3-d]pyrimidine | A431 (Skin) | Potent Cytotoxicity | EGFR/VEGFR Inhibition | [8] |

| Quinoline-Sulfonamide | Various | Comparable to Cisplatin | H3 expression decrease, P53/P21 increase | [11] |

Antimicrobial and Antifungal Activity

The nitro functional group is a well-known pharmacophore in antimicrobial agents.[4] Its presence on the pyridine scaffold imparts potent activity against a range of pathogens.

-

Antibacterial Action: Nitropyridine-containing complexes have demonstrated significant antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria.[12] The mechanism is believed to involve the reduction of the nitro group to produce toxic intermediates, such as nitroso and superoxide species, which can cause DNA damage and cell death.[4]

-

Antifungal Efficacy: Certain N-hydroxy-pyridoxazinone derivatives, synthesized from 3-hydroxy-2-nitropyridine, exhibit strong antifungal activity against Candida species, with MIC values as low as 62.5 µg/mL.[12]

Anti-inflammatory Properties

Substituted nitropyridinols also possess significant anti-inflammatory potential. Their mechanism often involves the modulation of nitric oxide (NO) production, a key mediator in inflammation.[13]

-

Inhibition of Nitric Oxide Production: In studies using lipopolysaccharide (LPS)-activated microglial cells, certain sulfonamide-substituted tetrahydropyridines effectively attenuated the production of nitric oxide, a pro-inflammatory molecule.[14]

-

Multi-Target Inhibition: Some nitro compounds have been shown to inhibit not only inducible nitric oxide synthase (iNOS) but also other inflammatory targets like COX-2, IL-1β, and TNF-α, suggesting a broad anti-inflammatory profile.[4]

Mechanism of Action: Unraveling Molecular Pathways

Understanding the molecular mechanisms by which nitropyridinols exert their effects is crucial for rational drug design and optimization.

Inhibition of Kinase Signaling Cascades

As previously mentioned, a primary mechanism of action for many anticancer nitropyridine derivatives is the inhibition of protein kinases. These small molecules typically act as Type I or Type II inhibitors, binding to the ATP pocket of the kinase domain.[15] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation and survival, such as the VEGFR and EGFR pathways.[7][8]

Caption: Nitropyridinols inhibiting Receptor Tyrosine Kinase (RTK) signaling.

Modulation of Inflammatory Responses

In the context of inflammation, nitropyridinols can act by suppressing the enzymes responsible for producing inflammatory mediators. The overproduction of nitric oxide by iNOS in cells like microglia is a hallmark of neuroinflammation.[13][14] By inhibiting iNOS, these compounds can reduce cytotoxic NO levels and mitigate inflammatory damage.

Caption: Inhibition of iNOS-mediated nitric oxide production by nitropyridinols.

Structure-Activity Relationship (SAR) Insights

SAR studies are vital for optimizing lead compounds. For substituted pyridines, the nature, position, and number of substituents dramatically influence biological activity.

-

Influence of Substituents: The presence of specific functional groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) can enhance the antiproliferative activity of pyridine derivatives.[1] Conversely, bulky groups or certain halogens may decrease activity.[1]

-

Positional Effects: The location of substituents on the pyridine ring is critical. For instance, studies on N-piperidinyl indoles showed that substitution at the 2-position versus the 3-position of an indole moiety attached to a piperidine ring significantly affects intrinsic activity and receptor selectivity.[16]

-

Lipophilicity: Lipophilicity plays a key role in membrane permeability and interaction with biological targets. In some series, an increase in lipophilicity correlates with higher antibacterial and antifungal activity.[17]

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following are representative methodologies for the synthesis and evaluation of substituted nitropyridinols.

Protocol 1: General Synthesis of a Substituted 5-Nitropyridine

This protocol is based on the multi-component cyclocondensation method.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the target enamine in a suitable solvent (e.g., ethanol).

-

Addition of Reagents: To the stirred solution, add 1.2 mmol of a nitro-carbonyl compound (e.g., nitroacetone) and 1.5 mmol of triethyl orthoformate.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired substituted nitropyridine.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][18]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a self-validating system for assessing the antiproliferative activity of synthesized compounds.

-

Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test nitropyridinol compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Future Perspectives and Conclusion

Substituted nitropyridinols are a rich source of chemical diversity with proven therapeutic potential. The journey from a synthetic curiosity to a clinical candidate is complex, but the foundational principles outlined in this guide offer a clear path forward. Future research should focus on:

-

Target Selectivity: Developing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance safety profiles.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

-

Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to fully elucidate the downstream effects of lead compounds.

-

Hybrid Drugs: Exploring the creation of hybrid molecules that combine the nitropyridinol scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.[5]

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide-releasing drugs: a novel class of effective and safe therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multikinase inhibitors: a new option for the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-5-nitropyridin-2-ol: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxy-5-nitropyridin-2-ol, a key heterocyclic compound, from its chemical synthesis and historical context to its pivotal role as a building block in the development of pharmaceuticals, particularly in the realm of neurological disorders.

Introduction and Chemical Identity

This compound, with the CAS Number 75710-99-5, is a substituted nitropyridine derivative.[1] Its structure, featuring a methoxy group, a nitro group, and a hydroxyl group on a pyridine ring, imparts a unique reactivity that makes it a valuable intermediate in organic synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the acidic hydroxyl group, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.[2][3]

Nitropyridines, as a class of compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[4] They serve as crucial scaffolds in the synthesis of numerous bioactive molecules.[2][5][]

Chemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C6H6N2O4 | |

| Molecular Weight | 170.12 g/mol | |

| CAS Number | 75710-99-5 | [1] |

| Appearance | Yellow powder | [2][3] |

| Synonyms | 2-Hydroxy-3-methoxy-5-nitropyridine, 3-Methoxy-5-nitro-2-pyridone, 3-Methoxy-5-nitropyridin-2(1H)-one | [7] |

Discovery and Historical Context

The synthesis of this compound is detailed in U.S. Patent 4,273,706. While a direct link to the inventors and the specific historical context of its initial discovery remains nuanced, the patent literature firmly places its origins within the landscape of pharmaceutical research and development aimed at discovering new therapeutic agents. The development of synthetic routes to novel heterocyclic compounds like this was, and continues to be, a critical endeavor in the quest for new drugs with improved efficacy and safety profiles.

The broader history of nitropyridine derivatives is deeply intertwined with the advancement of medicinal chemistry. These compounds have been recognized for their potential as precursors to a wide array of pharmaceuticals, particularly those targeting the central nervous system. The strategic placement of the nitro and methoxy groups on the pyridine scaffold in this compound is a testament to the rational design principles employed by medicinal chemists to create intermediates with specific reactivity for the synthesis of target molecules.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that involves the methylation of a dihydroxypyridine precursor followed by nitration. The following protocol is based on the method described in the literature.[7]

Experimental Protocol

Step 1: Methylation of 2,3-dihydroxypyridine

-

To a solution of 2,3-dihydroxypyridine (1.0 eq) in an appropriate solvent, add a suitable base (e.g., sodium hydroxide) (1.05 eq).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.05 eq) dropwise to the cooled mixture, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methylated intermediate.

Causality Behind Experimental Choices:

-

Choice of Base: A strong base like sodium hydroxide is used to deprotonate the more acidic hydroxyl group of 2,3-dihydroxypyridine, facilitating the subsequent nucleophilic attack on dimethyl sulfate.

-

Temperature Control: The reaction is carried out at a low temperature to control the exothermic nature of the methylation reaction and to minimize potential side reactions.

-

Dimethyl Sulfate as Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent for this transformation.

Step 2: Nitration of the Methylated Intermediate

-

Dissolve the crude methylated intermediate from Step 1 in concentrated sulfuric acid at 0-5 °C.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.

-

Slowly add the nitrating mixture to the solution of the methylated intermediate, keeping the temperature below 15 °C.

-

Stir the reaction mixture at a low temperature for 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Nitrating Mixture: A mixture of concentrated nitric and sulfuric acids is a standard and effective reagent for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+).

-

Temperature Control: The nitration reaction is highly exothermic and must be carefully controlled at low temperatures to prevent over-nitration and decomposition of the starting material.

-

Pouring onto Ice: This step serves to quench the reaction and precipitate the solid product, which is less soluble in the aqueous acidic medium.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its utility stems from the ability to selectively modify its functional groups to introduce different pharmacophores and modulate the biological activity of the final molecule.

Role as a Key Intermediate for Neuroleptics and Antipsychotics

A significant application of this compound is in the synthesis of novel pyridobenzodiazepine derivatives, which have been investigated as potential atypical antipsychotic agents. These compounds are designed to interact with various neurotransmitter receptors in the brain, such as dopamine (D1, D2) and serotonin (5-HT2) receptors, which are implicated in the pathophysiology of psychosis.

The synthesis of these complex heterocyclic systems often involves the reduction of the nitro group of this compound to an amino group, which can then be further elaborated through cyclization and other reactions to construct the desired benzodiazepine core. The methoxy group can also be modified or retained to influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Logical Relationship in Drug Synthesis

Caption: Synthetic pathway from this compound to a drug candidate.

Conclusion

This compound stands as a testament to the ingenuity of synthetic chemistry and its profound impact on drug discovery. Its well-defined synthesis and versatile reactivity have made it an indispensable intermediate for medicinal chemists, particularly in the challenging field of neuroscience. As the demand for novel and more effective treatments for neurological and psychiatric disorders continues to grow, the importance of such key building blocks in the synthetic arsenal of drug development professionals is only set to increase. Further exploration of the reactivity of this compound could unlock new avenues for the synthesis of a wider range of biologically active molecules.

References

- 1. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Brine treatment for trace metal removal - Patent US-4073706-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-5-nitropyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-methoxy-5-nitropyridin-2-ol, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the compound's behavior in various environments. We will explore theoretical physicochemical properties, present robust, field-tested protocols for empirical determination of solubility and stability, and discuss potential degradation pathways. This guide is structured to provide not just data, but actionable insights, ensuring that researchers can confidently handle, formulate, and analyze this compound with a high degree of scientific rigor.

Introduction and Molecular Profile

This compound is a substituted pyridine derivative characterized by the presence of a methoxy group, a nitro group, and a hydroxyl group on the pyridine ring. The strategic placement of these functional groups imparts a unique electronic and structural profile, making it a molecule of interest for synthetic elaboration and biological screening.

Molecular Structure and Tautomerism:

The compound exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This equilibrium is a critical consideration for its reactivity, solubility, and interaction with biological targets. The pyridin-2-one tautomer is often the predominant form in solution.

-

IUPAC Name: this compound

-

Alternate Name: 3-methoxy-5-nitro-1H-pyridin-2-one[1]

-

CAS Number: 75710-99-5

-

Molecular Formula: C₆H₆N₂O₄[1]

-

Molecular Weight: 170.12 g/mol

The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methoxy and hydroxyl groups, creates a complex electronic environment that dictates the molecule's chemical behavior.

Physicochemical Properties: A Predictive Analysis

Precise experimental data for this compound is not extensively reported in the public domain. However, we can leverage computational tools and an understanding of its structural analogues to predict key physicochemical parameters. These predictions serve as a valuable starting point for experimental design.[2][3][4]

| Property | Predicted/Known Value | Comments and Implications |

| Melting Point | >101°C (decomposes)[5] | The decomposition upon melting suggests inherent thermal instability. Thermal analyses like Differential Scanning Calorimetry (DSC) are recommended for a more detailed thermal profile. |

| pKa (acidic) | ~ 6.5 - 7.5 | Predicted for the pyridinol hydroxyl group. This acidic pKa suggests that the compound's charge state, and thus solubility, will be pH-dependent in aqueous media. |

| pKa (basic) | ~ 1.0 - 2.0 | Predicted for the pyridine ring nitrogen. The electron-withdrawing nitro group significantly reduces the basicity of the nitrogen atom compared to pyridine (pKa ~5.2).[6] |

| logP | ~ 1.3 - 1.8 | This predicted octanol-water partition coefficient suggests moderate lipophilicity. The compound is expected to have a balance of aqueous and lipid solubility. |

| Topological Polar Surface Area (TPSA) | ~ 90 - 100 Ų | A higher TPSA value is indicative of good hydrogen bonding potential, which will influence its solubility in polar protic solvents. |

Note: Predicted values are generated using cheminformatics software and should be confirmed experimentally.

Solubility Profile: From Theory to Practice

Solubility is a critical parameter for any compound intended for biological or chemical applications. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (nitro, methoxy, and carbonyl/hydroxyl oxygen), along with a moderately lipophilic core, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl/pyridone moiety allows for hydrogen bonding with protic solvents, suggesting favorable solubility. However, the overall aromatic structure may limit high aqueous solubility. The solubility in water is expected to be pH-dependent due to the acidic pKa. At pH values above the pKa, the compound will deprotonate to form a more soluble phenolate-like anion.[7][8]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and should effectively solvate the compound. High solubility is anticipated in these solvents.[9]

-

In Non-polar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the nitro and hydroxyl/pyridone groups, very low solubility is expected in non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable gravimetric and HPLC-based method for determining the thermodynamic solubility of this compound.[7][10]

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, methanol, DMSO, acetone, dichloromethane)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with UV detector

-

Syringe filters (0.45 µm, solvent-compatible)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. Visual inspection should confirm that solid material remains.

-

Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

Quantification (HPLC Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in mg/mL or µg/mL.

-

Self-Validation: The protocol's integrity is maintained by ensuring the calibration curve has a high correlation coefficient (R² > 0.999), running duplicate or triplicate experiments, and visually confirming the presence of excess solid before sampling.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Stability Profile: Unveiling Degradation Pathways

Understanding the chemical stability of this compound is paramount for defining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation. As a nitroaromatic compound, it warrants a thorough investigation under various stress conditions.[11][12]

Theoretical Stability Considerations

The molecule possesses several functional groups that could be susceptible to degradation:

-

Nitro Group: The nitro group is prone to reduction, which can lead to nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.

-

Pyridinol/Pyridone System: The ring system can be susceptible to strong acidic or basic conditions, potentially leading to ring opening or other rearrangements.

-

Methoxy Group: While generally stable, ether linkages can be cleaved under harsh acidic conditions.

-

Photostability: Nitroaromatic compounds can be photosensitive, undergoing degradation upon exposure to UV or visible light.[13]

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[14][15][16]

Objective: To assess the stability of this compound under various stress conditions as mandated by ICH guidelines.[15]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Step-by-Step Methodology:

A stock solution of the compound (e.g., 1 mg/mL in methanol) is prepared and subjected to the following conditions in parallel with a control solution (compound in solvent, protected from stress):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or gently heat (e.g., 40°C). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature. The reaction is often rapid and should be monitored closely.[15]

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

Analysis:

-

All stressed samples are analyzed by a stability-indicating HPLC-PDA method.

-

The goal is to achieve 5-20% degradation of the parent compound.[15]

-

The PDA detector is used to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products, aiding in structure elucidation.

Potential Degradation Pathways Diagram

References

- 1. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]

- 2. On-line Software [vcclab.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. www.openmolecules.org [openmolecules.org]

- 6. Pyridine [chemeurope.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. mdpi.com [mdpi.com]